D-(-)-Citramalic Acid (lithium salt) is a biochemical compound recognized for its role as an intermediate in various metabolic pathways, particularly in the anaerobic metabolism of glutamate. This compound is classified as a chiral building block and is often referred to by its synonyms, including (R)-Citramalate and 2-Methylmalic Acid. The lithium salt form of D-(-)-Citramalic Acid is notable for its applications in biochemical research and industrial processes, particularly in the synthesis of dicarboxylic acids and other organic compounds .
D-(-)-Citramalic Acid (lithium salt) can be sourced from various chemical suppliers, including Sigma-Aldrich and Cayman Chemical. It is typically available in different quantities for research purposes, with specifications indicating a minimum purity of 95% . The compound is synthesized from natural sources or through chemical processes that yield high-purity forms suitable for laboratory use.
This compound falls under the category of organic acids and is classified as a dicarboxylic acid due to the presence of two carboxyl functional groups. Its systematic name reflects its structure, which includes a methyl group adjacent to the carboxylic acid groups. The lithium salt form is specifically utilized for its enhanced solubility and stability compared to its free acid counterpart .
D-(-)-Citramalic Acid (lithium salt) can be synthesized through several methods, primarily involving the reaction of citramalic acid with lithium hydroxide or lithium carbonate. This neutralization reaction results in the formation of the lithium salt, which can be purified through crystallization techniques.
The synthesis typically involves the following steps:
This method ensures high yields and purity, making it suitable for laboratory and industrial applications .
The molecular formula of D-(-)-Citramalic Acid (lithium salt) is . The structure features two carboxyl groups (-COOH) attached to a five-carbon chain, with a methyl group at one end contributing to its chirality.
This structure highlights the arrangement of functional groups that contribute to its biochemical activity .
D-(-)-Citramalic Acid (lithium salt) participates in various chemical reactions typical of dicarboxylic acids, including esterification and decarboxylation. It can react with alcohols to form esters under acidic conditions.
These reactions underscore the versatility of D-(-)-Citramalic Acid (lithium salt) in organic synthesis .
The mechanism by which D-(-)-Citramalic Acid (lithium salt) functions in biological systems primarily involves its role as an intermediate in metabolic pathways. It participates in the methylaspartate pathway, facilitating the conversion of glutamate into other metabolites essential for cellular functions.
Research indicates that this compound aids in energy production during anaerobic respiration by participating in various enzymatic reactions that convert substrates into usable energy forms .
These properties make D-(-)-Citramalic Acid (lithium salt) suitable for various applications in research and industry .
D-(-)-Citramalic Acid (lithium salt) has several scientific uses:
These applications highlight its significance in both academic research and industrial processes .
D-(-)-Citramalic acid (lithium salt) serves as a critical biochemical intermediate in the anaerobic methylaspartate pathway of Clostridium tetanomorphum. This pathway enables the fermentation of glutamate through a series of stereospecific reactions that bypass the canonical tricarboxylic acid (TCA) cycle. The initial step involves the rearrangement of glutamate to meso-2-aminosuccinate via glutamate mutase, followed by dehydrogenation to form methylaspartate. Subsequent dehydration by methylaspartate ammonia-lyase yields citramalate directly. This compound is then cleaved to pyruvate and acetyl-CoA, linking glutamate catabolism to central energy-yielding metabolism [2] [3].
The metabolic logic of this pathway centers on citramalate as a branch point that channels carbon toward short-chain fatty acid production while conserving redox balance under anaerobic conditions. Isotopic tracer studies confirm that >90% of glutamate-derived carbon flows through citramalate during Clostridium tetanomorphum fermentation. The pathway exemplifies biochemical adaptation to anoxic environments, as it replaces oxygen-dependent steps in the TCA cycle with coenzyme B12-dependent isomerizations and dehydration reactions [3].
Table 1: Metabolic Steps in the Methylaspartate Pathway of Clostridium tetanomorphum
Step | Reactant | Product | Enzyme | Cofactor |
---|---|---|---|---|
1 | L-Glutamate | meso-2-Aminosuccinate | Glutamate mutase | Coenzyme B12 |
2 | meso-2-Aminosuccinate | (2S,3S)-3-Methylaspartate | Methylaspartate dehydrogenase | NAD+ |
3 | (2S,3S)-3-Methylaspartate | (2R)-Citramalate | Methylaspartate ammonia-lyase | None |
4 | (2R)-Citramalate | Pyruvate + Acetyl-CoA | Citramalate lyase | Mg2+ |
Citramalate synthase (EC 2.3.1.182) catalyzes the condensation of pyruvate and acetyl-CoA to form (2R)-citramalate, representing the committed step in de novo citramalate biosynthesis. Structural analyses of the Methanococcus jannaschii enzyme (CimA3.7 variant) reveal a homodimeric organization with each monomer containing a (β/α)8 TIM-barrel fold. The active site resides at the C-terminal end of the barrel, where His212, Arg136, and Arg158 form a conserved triad that positions pyruvate for nucleophilic attack on acetyl-CoA [1] [6].
Kinetic characterization demonstrates ordered substrate binding: pyruvate associates first (Km = 0.18 ± 0.03 mM), followed by acetyl-CoA (Km = 0.05 ± 0.01 mM). The reaction follows a Bi Uni Uni Bi ping-pong mechanism with a catalytic efficiency (kcat/Km) of 1.85 × 104 M−1s−1 for acetyl-CoA. The enzyme is feedback-inhibited by (2R)-citramalate (Ki = 0.8 mM) through allosteric binding at a regulatory domain distinct from the catalytic site. Site-directed mutagenesis of residue D86 disrupts this inhibition, enabling unimpeded flux toward citramalate accumulation in engineered strains [1] [6] [9].
Table 2: Kinetic Parameters of Citramalate Synthase Variants
Enzyme Source | Km Pyruvate (mM) | Km Acetyl-CoA (mM) | kcat (s−1) | Inhibition Constant (Ki) Citramalate (mM) |
---|---|---|---|---|
Methanococcus jannaschii (wild type) | 1.42 ± 0.15 | 0.23 ± 0.04 | 12.8 ± 0.9 | 0.80 ± 0.07 |
Methanococcus jannaschii CimA3.7 (mesophilic variant) | 0.18 ± 0.03 | 0.05 ± 0.01 | 25.6 ± 1.2 | Not detected |
Escherichia coli (recombinant CimA3.7) | 0.21 ± 0.04 | 0.06 ± 0.01 | 24.3 ± 1.1 | Not detected |
Flux control analysis reveals that citramalate synthase exerts >85% control over citramalate flux in engineered Escherichia coli when expressed at optimal levels. Beyond this threshold, the phosphotransferase system (glucose uptake) and pyruvate dehydrogenase become co-controlling steps, demonstrating distributed flux control in the pathway [7] [9].
Anaerobic citramalate biosynthesis in Clostridium tetanomorphum fundamentally differs from aerobic production in engineered Escherichia coli in three aspects: (1) pathway topology, (2) redox cofactor requirements, and (3) acetate byproduct formation. The methylaspartate pathway operates under strict anoxia and generates citramalate as a transient intermediate without ATP investment. In contrast, aerobic recombinant systems use citramalate synthase to accumulate citramalate as an end product, requiring continuous glucose feeding and oxygen for biomass generation [1] [3] [6].
Acetate accumulation represents a critical divergence: anaerobic pathways inherently avoid acetate formation due to coenzyme A conservation through citramalate lyase. Aerobic Escherichia coli systems require precise genetic interventions (ΔldhA ΔpflB deletions) to eliminate lactate and formate production, redirecting pyruvate toward citramalate synthase. Without these modifications, acetate accumulates to >10 g·L−1 due to pyruvate oxidase (PoxB) activity and overflow metabolism. The engineered strain BW25113ΔldhAΔpflB/pET20b(+)-mjcimA3.7 reduces acetate to undetectable levels (<0.1 g·L−1) under glucose-limited fed-batch conditions [1] [6].
Table 3: Performance of Aerobic vs. Anaerobic Citramalate Production
Parameter | Anaerobic (Clostridium) | Aerobic Engineered (Escherichia coli) |
---|---|---|
Primary Carbon Source | Glutamate | Glucose |
Oxygen Requirement | Strict anoxia | Aerated (30% DO) |
Citramalate Titer | Transient intermediate | 82 ± 1.5 g·L−1 |
Productivity | Not quantified | 1.85 g·L−1·h−1 |
Acetate Byproduct | None | Undetectable (<0.1 g·L−1) |
Key Genetic Modifications | Native pathway | ΔldhA ΔpflB + cimA3.7 expression |
Mitochondrial aconitase inhibition represents another distinction: Clostridium citramalate directly inhibits aconitase (Ki = 0.4 mM), blocking citrate-to-isocitrate conversion. This regulation prevents carbon loss through the TCA cycle in anaerobes. Engineered aerobic systems circumvent this inhibition through cytosolic citramalate production and compartmentalization, avoiding interference with central metabolism [3] [6]. Fed-batch bioreactor optimization demonstrates that growth-limiting glucose feeding enables 48% molar yield from glucose in Escherichia coli, compared to <5% in wild-type Clostridium due to energy-generating side reactions. This highlights the biotechnological advantage of aerobic overproduction systems despite their metabolic vulnerabilities to oxygen limitation [1] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: